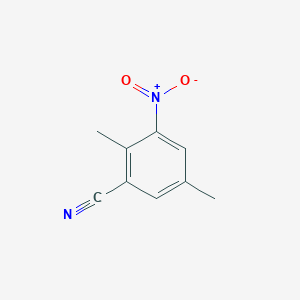

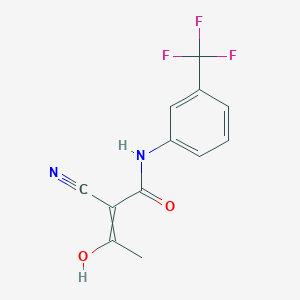

![molecular formula C8H9Cl2NO2S B1423467 N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride CAS No. 1247765-66-7](/img/structure/B1423467.png)

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride is involved in various chemical transformations. For instance, chlorosulphonation of certain urea derivatives leads to the formation of substituted sulphonyl chlorides, which can be further processed into hydrazides, hydrazones, and azides. In some cases, these compounds are further used to explore pseudohalogen replacement and nitrene-insertion reactions, although not all attempts in these directions have been successful (Cremlyn & Martin, 1974).

Insecticidal Activity

The compound has been studied for its insecticidal activity. Derivatives of this compound have been synthesized and their configurations confirmed by X-ray analysis. Their insecticidal activity against certain pests like American cockroaches and house flies has been evaluated, with specific enantiomers showing significant activity. The conformation of substituents on certain atoms in the compound's structure is believed to play a crucial role in its potential insecticidal effects (Hasan et al., 1996).

Antiviral Properties

The antiviral properties of derivatives of this compound have been explored. For example, derivatives have been synthesized and shown to possess certain antiviral activities, particularly against the tobacco mosaic virus. The synthesis of these compounds involves multiple steps, and their structures are confirmed through various analytical techniques (Chen et al., 2010).

Material Science Applications

In material science, the compound and its derivatives find applications in the synthesis of polymers. For instance, copolymerization involving compounds like 4-Chlorophenyl acrylate, a derivative, is used in the leather industry. The process involves characterizing polymers through spectroscopic techniques and evaluating their thermal properties. The polymers' composition and their reactivity ratios are determined, and these polymers are then utilized in the leather industry for applications like top coat and base coat materials (Thamizharasi et al., 1999).

Mécanisme D'action

Target of Action

The primary targets of N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride are currently unknown . This compound is a derivative of sulfamoyl chloride, which is a class of compounds known for their wide range of biological activities.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-11(14(10,12)13)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKGCBCEKKUYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

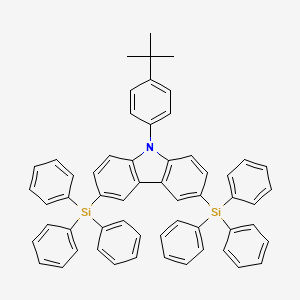

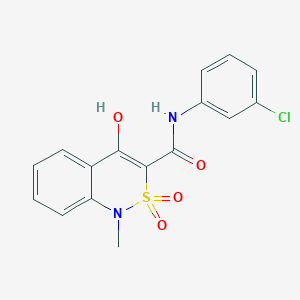

![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)

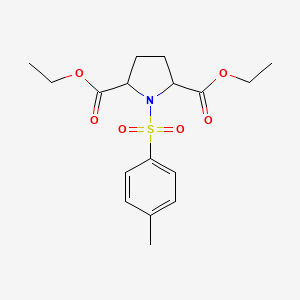

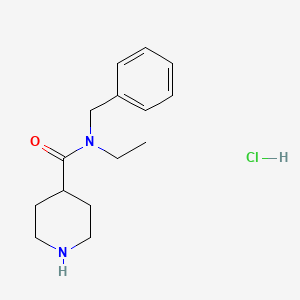

![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)

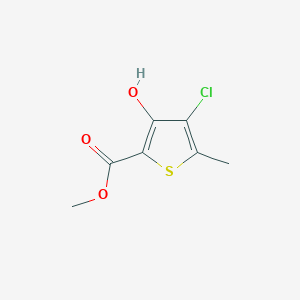

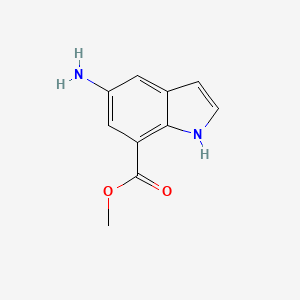

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)

![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)

![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)